3-cyano-N-ethyl-N-(4-fluorophenyl)benzamide
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Overview
Description
3-cyano-N-ethyl-N-(4-fluorophenyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 3-cyano-N-ethyl-N-(4-fluorophenyl)benzamide involves the inhibition of specific enzymes and receptors in the body. This compound has been found to inhibit the activity of certain kinases and phosphatases, which play a crucial role in various cellular processes. Additionally, it has been shown to modulate the activity of certain ion channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, it has been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
The advantages of using 3-cyano-N-ethyl-N-(4-fluorophenyl)benzamide in lab experiments include its potent inhibitory activity against specific enzymes and receptors, as well as its ability to modulate the activity of certain ion channels. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Future Directions
There are several future directions for research involving 3-cyano-N-ethyl-N-(4-fluorophenyl)benzamide. These include further studies to understand its mechanism of action and physiological effects, as well as its potential use in drug discovery and development. Additionally, this compound may have potential applications in the treatment of various inflammatory diseases and neurological disorders. Further studies are needed to fully explore the potential of this compound in these areas.
Synthesis Methods
The synthesis of 3-cyano-N-ethyl-N-(4-fluorophenyl)benzamide involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a base catalyst. The resulting product is then treated with acid to obtain the final compound.
Scientific Research Applications
3-cyano-N-ethyl-N-(4-fluorophenyl)benzamide has been used in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. This compound has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for drug development.
properties
IUPAC Name |
3-cyano-N-ethyl-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-2-19(15-8-6-14(17)7-9-15)16(20)13-5-3-4-12(10-13)11-18/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQWDKQQUKFGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)F)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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